2-Propanol, 1-iodo-3-phenoxy-
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Overview
Description
1-iodo-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H11IO2 It is a derivative of phenoxypropanol, where an iodine atom is substituted at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-iodo-3-phenoxypropan-2-ol can be synthesized through the iodination of 1-phenoxypropan-2-ol. The iodination process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. One common method involves the reaction of 1-phenoxypropan-2-ol with iodine and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1-iodo-3-phenoxypropan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-iodo-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 1-phenoxypropan-2-ol by removing the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxypropanols depending on the nucleophile used.
Oxidation Reactions: Products include phenoxypropanone or phenoxypropanal.
Reduction Reactions: The major product is 1-phenoxypropan-2-ol.
Scientific Research Applications
1-iodo-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-iodo-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The hydroxyl group can form hydrogen bonds, further affecting its biological activity. The compound’s effects are mediated through its ability to modify the structure and function of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-phenoxypropan-2-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-bromo-3-phenoxypropan-2-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-chloro-3-phenoxypropan-2-ol: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.
Uniqueness
Properties
IUPAC Name |
1-iodo-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJMMPMDOGFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CI)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472494 |
Source
|
Record name | 2-Propanol, 1-iodo-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129501-25-3 |
Source
|
Record name | 2-Propanol, 1-iodo-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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